3-(2-hydroxy-5-nitroanilino)-3H-2-benzofuran-1-one;hydrate
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Overview
Description
3-(2-hydroxy-5-nitroanilino)-3H-2-benzofuran-1-one;hydrate is a complex organic compound that features a benzofuran core structure with a nitroaniline substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxy-5-nitroanilino)-3H-2-benzofuran-1-one;hydrate typically involves multi-step organic reactions. One common method includes the nitration of aniline derivatives followed by cyclization to form the benzofuran ring. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxy-5-nitroanilino)-3H-2-benzofuran-1-one;hydrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various substituted benzofuran compounds .
Scientific Research Applications
3-(2-hydroxy-5-nitroanilino)-3H-2-benzofuran-1-one;hydrate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties .
Mechanism of Action
The mechanism of action of 3-(2-hydroxy-5-nitroanilino)-3H-2-benzofuran-1-one;hydrate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran core structure also plays a role in its activity by stabilizing the compound and facilitating its interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-nitroaniline: Shares the nitroaniline structure but lacks the benzofuran core.
2-Amino-4-nitrophenol: Similar nitro and amino groups but different core structure.
Nitroaniline derivatives: Various derivatives with different substituents on the aniline ring .
Uniqueness
3-(2-hydroxy-5-nitroanilino)-3H-2-benzofuran-1-one;hydrate is unique due to its combination of a benzofuran core with a nitroaniline substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
921212-76-2 |
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Molecular Formula |
C14H12N2O6 |
Molecular Weight |
304.25 g/mol |
IUPAC Name |
3-(2-hydroxy-5-nitroanilino)-3H-2-benzofuran-1-one;hydrate |
InChI |
InChI=1S/C14H10N2O5.H2O/c17-12-6-5-8(16(19)20)7-11(12)15-13-9-3-1-2-4-10(9)14(18)21-13;/h1-7,13,15,17H;1H2 |
InChI Key |
GSFMGCGHPVGLRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O.O |
Origin of Product |
United States |
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